

Mass spectrometry of 4-Methoxy-3-methylaniline

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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B167086

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An In-Depth Technical Guide to the Mass Spectrometry of **4-Methoxy-3-methylaniline**

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of **4-methoxy-3-methylaniline** (CAS 136-90-3), a key chemical intermediate in various organic synthesis applications, including pharmaceuticals.^[1] We delve into the core principles and practical methodologies for the characterization of this analyte, addressing the needs of researchers, analytical scientists, and drug development professionals. This document outlines strategic approaches to sample preparation, elucidates ionization behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), details predictable fragmentation pathways for structural confirmation, and discusses the application of high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination. The guide is grounded in established mass spectrometry principles and provides actionable, field-proven protocols to ensure data integrity and trustworthiness.

Analyte Profile: 4-Methoxy-3-methylaniline

4-Methoxy-3-methylaniline is an aromatic amine with a molecular structure featuring a benzene ring substituted with methoxy, methyl, and amino groups. Understanding its fundamental physicochemical properties is the first step in developing a robust analytical strategy.

The presence of a basic amino group makes this molecule amenable to positive-mode electrospray ionization, while its thermal stability and volatility allow for analysis by gas

chromatography-mass spectrometry. The aromatic ring provides a stable core, but the substituents offer predictable cleavage points for fragmentation-based structural analysis.[2][3]

Table 1: Physicochemical Properties of **4-Methoxy-3-methylaniline**

Property	Value	Source(s)
CAS Number	136-90-3	[4] [5] [6]
Molecular Formula	C ₈ H ₁₁ NO	[4] [5] [7]
Average Molecular Weight	137.18 g/mol	[4] [5]
Monoisotopic Mass	137.08406 Da	[4] [8]
Appearance	Dark red to brown solid	[1] [5]
Melting Point	57-60 °C	[1] [5] [7]
Boiling Point	252.03 °C	[1]

| Key Functional Groups | Primary Amine, Methoxy, Aromatic Ring |[\[4\]](#)[\[7\]](#) |

Strategic Sample Preparation for Mass Spectrometry

The choice of sample preparation protocol is dictated by the intended analytical technique (GC-MS or LC-MS) and the sample matrix. The primary objective is to present the analyte to the ion source in a suitable solvent at an appropriate concentration, free from interfering matrix components.[9]

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds like **4-methoxy-3-methylaniline**.

Step-by-Step Methodology:

- Stock Solution Preparation: Accurately weigh approximately 10 mg of **4-methoxy-3-methylaniline** and dissolve it in 10 mL of a volatile, high-purity organic solvent (e.g., methanol, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.
- Working Solution Dilution: Prepare a series of working standards by serially diluting the stock solution with the same solvent to achieve concentrations in the range of 1-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
- Sample Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.[10]
- Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and septum.

Causality: The use of volatile solvents is critical for efficient vaporization in the heated GC inlet. Dilution to the low µg/mL range prevents column overloading and ion source fouling, ensuring reproducible chromatography and linear detector response.[9]

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for less volatile compounds or complex matrices that require chromatographic separation prior to analysis.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described for GC-MS, using a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
- Working Solution Dilution: Dilute the stock solution to a final concentration range of 10-1000 ng/mL using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]
- Acidification: The addition of a small amount of formic acid (0.1% v/v) to the final sample solution is crucial. This ensures the analyte is protonated, which is essential for efficient positive-mode electrospray ionization.[11]

- **Filtration and Vial Transfer:** Filter the sample if necessary and transfer to an appropriate LC autosampler vial.

Causality: Matching the sample solvent to the mobile phase prevents peak distortion.

Acidification promotes the formation of the $[M+H]^+$ ion, which is the target precursor ion for ESI-MS analysis.^[12] Overly concentrated samples can cause ion suppression and contaminate the ESI source.^[11]

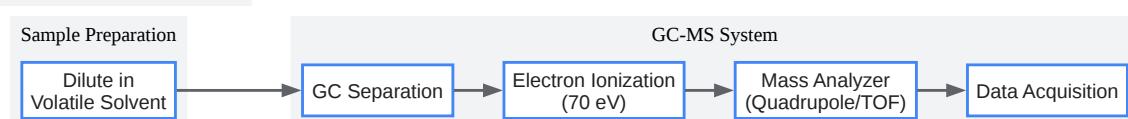
Ionization & Primary Mass Analysis

The ionization method fundamentally dictates the resulting mass spectrum. Hard ionization techniques like EI cause extensive fragmentation, while soft techniques like ESI typically yield an intact molecular ion.

Electron Ionization (EI) for GC-MS Analysis

In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a predictable and reproducible manner.^[13] This makes EI spectra excellent for library matching and structural confirmation.

Workflow for GC-EI-MS Analysis.

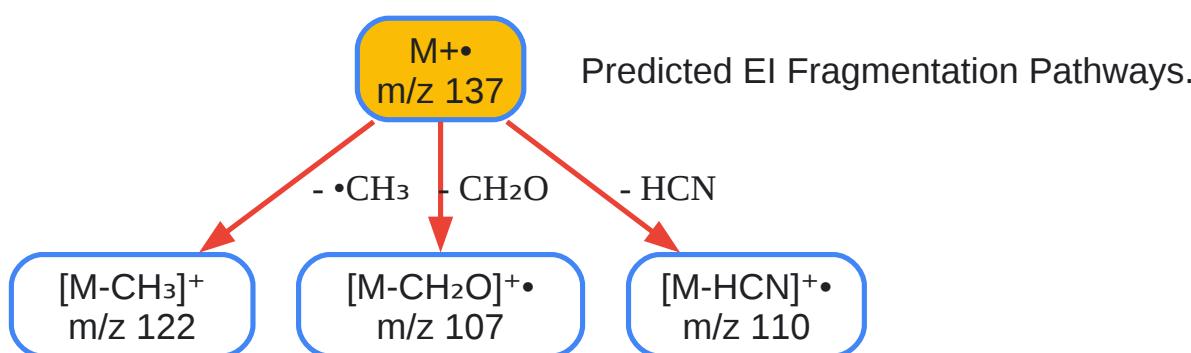


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Caption: Workflow for GC-EI-MS Analysis.

Predicted EI Fragmentation: The molecular ion ($M^{+\bullet}$) of **4-methoxy-3-methylaniline** will be observed at m/z 137. Due to the presence of an odd number of nitrogen atoms, the molecular weight is an odd number, consistent with the Nitrogen Rule.^{[2][14]} The fragmentation is expected to proceed via several key pathways common to aromatic amines and ethers.^{[2][15]}

- Loss of a Methyl Radical ($\cdot\text{CH}_3$): The most facile cleavage is often the loss of a methyl radical from the methoxy group, leading to a stable, resonance-stabilized cation at m/z 122. This is a common fragmentation pathway for anisole derivatives.
- Loss of Formaldehyde (CH_2O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule from the $\text{M}^{+\bullet}$, resulting in a fragment at m/z 107.
- Loss of Hydrogen Cyanide (HCN): Aromatic amines can undergo ring cleavage to lose HCN, resulting in a fragment at m/z 110 ($[\text{M}-27]^{+\bullet}$).[15]



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Caption: Predicted EI Fragmentation Pathways.

Table 2: Predicted Major Ions in the EI Mass Spectrum of **4-Methoxy-3-methylaniline**

m/z	Proposed Formula	Identity	Comments
137	$[\text{C}_8\text{H}_{11}\text{NO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)	Odd m/z value consistent with the Nitrogen Rule.[2]
122	$[\text{C}_7\text{H}_8\text{NO}]^+$	$[\text{M}-\text{CH}_3]^+$	Loss of a methyl radical from the methoxy group. Expected to be an abundant ion.
108	$[\text{C}_7\text{H}_{10}\text{N}]^+$	$[\text{M}-\text{CHO}]^+$	Loss of a formyl radical.

| 107 | $[C_7H_9N]^+$ • | $[M-CH_2O]^+$ • | Loss of neutral formaldehyde via rearrangement. |

Electrospray Ionization (ESI) for LC-MS Analysis

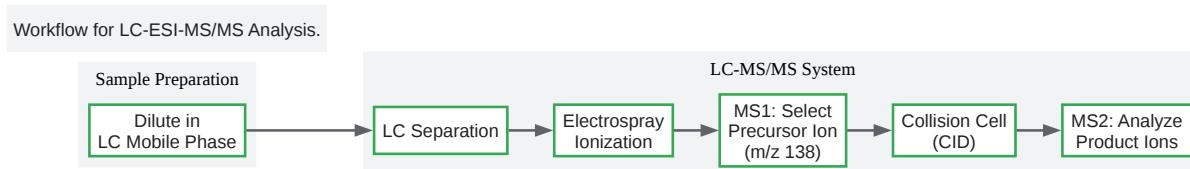
ESI is a soft ionization technique that generates ions from solution, making it ideal for LC-MS.

[16] For **4-methoxy-3-methylaniline**, analysis in positive ion mode will readily produce the protonated molecule, $[M+H]^+$, at m/z 138.

Under typical ESI conditions, in-source fragmentation is minimal, and the base peak will be the protonated molecule. Other adducts, such as the sodium adduct $[M+Na]^+$ at m/z 160, may also be observed depending on solvent purity.[8] The primary utility of ESI in this context is to serve as the ion source for subsequent tandem mass spectrometry (MS/MS) experiments.[17]

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is essential for confirming molecular structure by isolating a precursor ion and inducing its fragmentation.[17][18] For **4-methoxy-3-methylaniline**, the protonated molecule ($[M+H]^+$, m/z 138) generated by ESI is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.



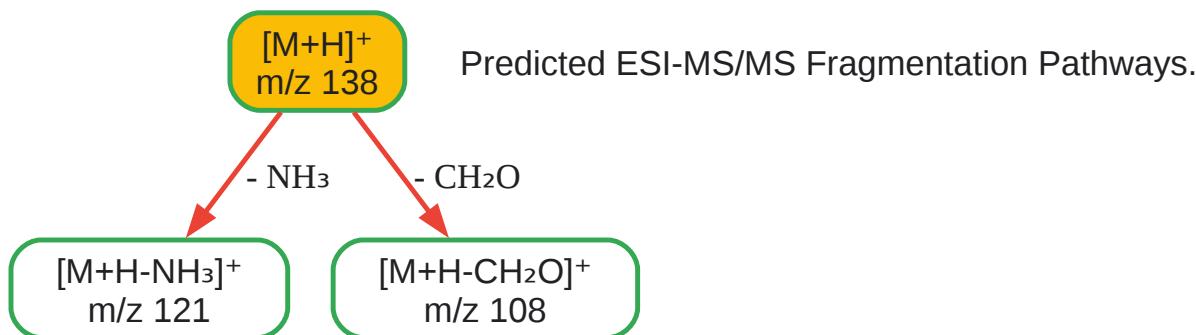
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Caption: Workflow for LC-ESI-MS/MS Analysis.

Predicted MS/MS Fragmentation: The fragmentation of the even-electron $[M+H]^+$ ion proceeds via the loss of neutral molecules, which differs significantly from the radical-driven

fragmentation seen in EI-MS.[13]

- Loss of Ammonia (NH_3): Protonation occurs on the highly basic nitrogen atom. A common fragmentation pathway for protonated primary anilines is the loss of neutral ammonia, which would result in a product ion at m/z 121.
- Loss of Formaldehyde (CH_2O): Similar to the EI pathway but from the protonated precursor, loss of neutral formaldehyde can occur, yielding a product ion at m/z 108.



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Caption: Predicted ESI-MS/MS Fragmentation Pathways.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of an ion's elemental composition.[19] This is a powerful tool for confirming the identity of an unknown compound or its metabolites, as it can distinguish between isobaric species (ions with the same nominal mass but different elemental formulas).

Table 3: Theoretical Accurate Mass Data for Key Ions

Ion Identity	Chemical Formula	Calculated m/z
$[M]^{+\bullet}$	$C_8H_{11}NO$	137.08406
$[M+H]^+$	$C_8H_{12}NO^+$	138.09134
$[M+Na]^+$	$C_8H_{11}NNaO^+$	160.07328
$[M-CH_3]^+$	$C_7H_8NO^+$	122.06004

| $[M+H-NH_3]^+$ | $C_8H_9O^+$ | 121.06479 |

Data calculated from elemental masses. Predicted adduct m/z values are consistent with PubChem data.[\[8\]](#)

Self-Validating Protocol: In practice, an HRMS experiment would involve acquiring a full scan spectrum and comparing the observed accurate mass of the most abundant ion (e.g., m/z 138.09134 in ESI) against the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula, $C_8H_{12}NO^+$. This process validates the identity of the precursor ion before any MS/MS interpretation is performed.

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